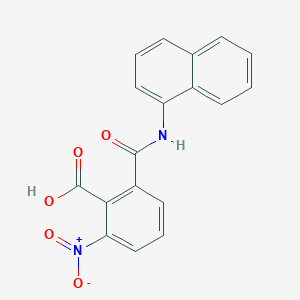

2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(13-8-4-10-15(20(24)25)16(13)18(22)23)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNHWRZBVXBAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308535 | |

| Record name | NSC204801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81395-54-2 | |

| Record name | NSC204801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC204801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-NAPHTHYL)-6-NITROPHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Naphthalen 1 Ylcarbamoyl 6 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

A retrosynthetic analysis of 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid reveals a logical path for its synthesis. The primary and most evident disconnection is the amide bond, which simplifies the target molecule into two key precursors: a benzoic acid derivative and a naphthalene-based amine.

This leads to two primary synthons: an electrophilic carbonyl species derived from the benzoic acid core and a nucleophilic amine from the naphthalene (B1677914) moiety. Further deconstruction of the benzoic acid portion points towards precursors where the nitro and carboxyl groups are introduced through established aromatic functionalization reactions.

The formation of the amide linkage between the benzoic acid and naphthalene components is the cornerstone of the synthesis. Several strategies can be employed for this transformation:

Direct Amide Coupling: This approach involves the reaction of a suitable nitrobenzoic acid derivative with 1-aminonaphthalene. To facilitate this, the carboxylic acid is typically activated using a coupling reagent. Common reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The fundamental principle of this method is the in-situ formation of a highly reactive acylating agent from the carboxylic acid, which is then readily attacked by the amine.

Anhydride (B1165640) Ring-Opening: An alternative strategy utilizes a cyclic anhydride as the electrophilic partner. Specifically, 3-nitrophthalic anhydride can be reacted with 1-aminonaphthalene. The nucleophilic attack of the amine on one of the carbonyl groups of the anhydride leads to the opening of the ring and the formation of the desired amide bond, along with a free carboxylic acid. This reaction, however, can potentially yield two isomeric products, as the amine can attack either of the two non-equivalent carbonyl carbons. The regioselectivity of this reaction is a critical factor, with the electronic and steric effects of the nitro group influencing the outcome.

Isatoic Anhydride Chemistry: A more refined anhydride-based approach would involve the use of 6-nitroisatoic anhydride. Isatoic anhydrides are known to react with nucleophiles, such as amines, to form anthranilamides with the evolution of carbon dioxide. The reaction of 6-nitroisatoic anhydride with 1-aminonaphthalene would theoretically provide a more direct route to the target compound without the issue of isomeric products that arises from 3-nitrophthalic anhydride.

Nitration of Phthalic Anhydride: A common and economically viable method is the direct nitration of phthalic anhydride. nih.gov This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. nih.gov The reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which then needs to be separated. sid.irsielc.com Optimization of reaction conditions, such as temperature and acid concentration, can influence the ratio of the isomers. sid.ir

Oxidation of 1-Nitronaphthalene (B515781): An alternative route involves the oxidation of 1-nitronaphthalene. askfilo.comsciencemadness.org The electron-withdrawing nitro group deactivates the ring to which it is attached, making the other ring more susceptible to oxidation. askfilo.com Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can cleave the unsubstituted ring to form 3-nitrophthalic acid. sciencemadness.org This method avoids the issue of isomeric mixtures inherent in the nitration of phthalic anhydride.

The naphthalene portion of the molecule is introduced as the nucleophile, 1-aminonaphthalene (also known as α-naphthylamine). This is incorporated into the final molecule through the amide bond-forming reactions described previously. The synthesis of 1-aminonaphthalene itself is a well-established industrial process, ensuring its availability as a starting material.

Precursor Synthesis and Optimization of Key Intermediates

The primary precursor for the benzoic acid portion is 3-nitrophthalic acid.

Synthesis of 3-Nitrophthalic Acid: As mentioned, this can be achieved by the nitration of phthalic anhydride. A typical laboratory procedure involves treating phthalic anhydride with a mixture of fuming nitric acid and concentrated sulfuric acid. nih.gov The reaction mixture is heated to facilitate the nitration, and upon completion, the product is precipitated by pouring the mixture into water. nih.gov The resulting mixture of 3- and 4-nitrophthalic acids can be separated by fractional crystallization, exploiting the lower solubility of the 3-nitro isomer in water. nih.gov

| Starting Material | Reagents | Key Conditions | Product |

| Phthalic Anhydride | Conc. HNO₃, Conc. H₂SO₄ | Heating | Mixture of 3- and 4-Nitrophthalic Acid |

| 1-Nitronaphthalene | KMnO₄ or other strong oxidants | Oxidation | 3-Nitrophthalic Acid |

Synthesis of 3-Nitrophthalic Anhydride: 3-Nitrophthalic acid can be readily converted to its corresponding anhydride by heating or by treatment with a dehydrating agent such as acetic anhydride. Heating the diacid above its melting point results in the loss of a molecule of water and the formation of the cyclic anhydride.

Synthesis of 6-Nitroisatoic Anhydride: The synthesis of 6-nitroisatoic anhydride is more complex. A plausible route begins with 3-nitrophthalic acid. Through a series of reactions, one of the carboxylic acid groups can be converted into an amino group, leading to 2-amino-3-nitrobenzoic acid. This transformation can be achieved via a Curtius or Hofmann rearrangement. The resulting 2-amino-3-nitrobenzoic acid can then be cyclized to form 6-nitroisatoic anhydride by reacting it with phosgene (B1210022) or a phosgene equivalent like triphosgene. orgsyn.org This reaction is a standard method for the preparation of isatoic anhydrides from anthranilic acids. orgsyn.org

1-Aminonaphthalene is a commodity chemical, but its synthesis is an important industrial process. The most common method for its preparation is the reduction of 1-nitronaphthalene.

Reduction of 1-Nitronaphthalene: This reduction can be accomplished through various methods:

Catalytic Hydrogenation: This is a widely used industrial method where 1-nitronaphthalene is hydrogenated in the presence of a metal catalyst, such as nickel or platinum, under pressure. This method is efficient and produces a high yield of the desired amine.

Metal-Acid Reduction (Béchamp Reduction): A classic laboratory and industrial method involves the reduction of 1-nitronaphthalene with a metal, typically iron, in the presence of a mineral acid like hydrochloric acid. The reaction is robust and generally provides good yields of 1-aminonaphthalene.

The crude 1-aminonaphthalene obtained from these methods is often purified by steam distillation or vacuum distillation to obtain a product of high purity suitable for subsequent reactions.

| Starting Material | Reagents | Method | Product |

| 1-Nitronaphthalene | H₂, Ni or Pt catalyst | Catalytic Hydrogenation | 1-Aminonaphthalene |

| 1-Nitronaphthalene | Fe, HCl | Béchamp Reduction | 1-Aminonaphthalene |

Direct and Multi-Step Synthetic Pathways for the Target Compound

The construction of this compound is primarily achieved through the formation of an amide linkage between two key precursors: a substituted benzoic acid derivative and a naphthalenamine derivative. The most logical and direct pathway involves the reaction of 3-nitrophthalic anhydride with naphthalen-1-amine. This reaction proceeds via nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the concurrent formation of the amide and a carboxylic acid group.

The direct condensation of a carboxylic acid and an amine is a fundamental transformation in organic synthesis. libretexts.org However, the direct reaction can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, heating the salt above 100°C can drive off water and form the amide. libretexts.org More commonly, the carboxylic acid is activated to facilitate the reaction.

Several catalytic systems and coupling agents are employed for this purpose:

Carbodiimide Coupling Agents : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIIC) are widely used. evitachem.com In this method, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. This intermediate is then readily attacked by the amine to form the amide bond. libretexts.org

Boron-Based Catalysts : Boric acid and its derivatives have emerged as effective catalysts for direct amidation. walisongo.ac.id These catalysts, including tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), facilitate the reaction between equimolar amounts of carboxylic acid and amine, often under milder conditions than thermal methods. acs.orgnih.gov Boronic acid-catalyzed reactions often require the removal of water to proceed efficiently. nih.gov

Phosphonium and Uronium Salt Reagents : Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but have poor atom economy, which is a significant drawback in green chemistry contexts. walisongo.ac.id

The choice of catalyst or coupling agent depends on the specific substrates, desired reaction conditions, and scalability.

Table 1: Comparison of Selected Catalytic Systems for Amide Formation

| Catalytic System/Reagent | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|

| DCC/DIIC | Forms a reactive O-acylisourea intermediate. libretexts.org | Effective and widely used. | Produces insoluble urea (B33335) byproducts that can be difficult to remove; poor atom economy. rsc.org |

| Boric Acid | Acts as a Lewis acid to activate the carboxylic acid. | Low cost, low toxicity, catalytic. walisongo.ac.id | May require prolonged reflux times and water removal. walisongo.ac.id |

| B(OCH₂CF₃)₃ | Activates carboxylic acid for direct amidation. acs.orgnih.gov | High efficiency, simple workup procedures. acs.orgnih.gov | Stoichiometric reagent, not catalytic in all described methods. |

| HATU | Forms a highly reactive acyl-uronium species. | High yields, fast reaction times. | Poor atom economy, high cost, generates significant waste. walisongo.ac.id |

While the direct condensation of 3-nitrophthalic anhydride and naphthalen-1-amine is the most straightforward approach, multi-step sequences can also be envisioned. A hypothetical sequence could involve:

Protection of a functional group : If other reactive functional groups were present on the starting materials, they might require protection prior to the amide coupling reaction.

Amide Bond Formation : The core condensation reaction is performed as described above.

Deprotection/Further Transformation : The protecting groups are removed, or a functional group on the newly formed molecule is transformed. For example, the nitro group of this compound could be reduced to an amine, creating a new compound, 2-amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid, for further derivatization. The reduction of a related precursor, 3-nitrophthalic anhydride, to 3-aminophthalic anhydride using hydrogen gas and a palladium on carbon catalyst is a documented transformation. google.com

In the context of synthesizing the target compound itself, the most efficient pathway minimizes the number of steps, making the direct condensation of the anhydride and amine the preferred route.

Following the synthesis, isolating the pure this compound from the reaction mixture is critical. The choice of technique depends on the physical properties of the product and the impurities present.

Recrystallization : This is a common technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

Chromatography : Column chromatography is a powerful method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The mixture is passed through a column, and different components are eluted at different rates using a solvent or solvent mixture.

Aqueous Workup : This involves washing the reaction mixture with aqueous solutions to remove unreacted starting materials, catalysts, and byproducts. For instance, a basic wash (e.g., with sodium bicarbonate solution) can remove unreacted acidic starting materials, while an acidic wash can remove basic impurities.

Solid-Phase Extraction : In some modern methods, purification is simplified by using polymer-bound reagents or scavengers. For example, reactions using B(OCH₂CF₃)₃ can be purified by filtration through commercially available resins to remove boron byproducts and excess reagents, often eliminating the need for aqueous workup or chromatography. acs.orgnih.gov

The final, pure compound is typically characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. evitachem.com

Explorations in Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical and chemical industries are increasingly focused on developing sustainable synthetic methods that minimize waste and environmental impact. walisongo.ac.id This has led to significant research into green alternatives for amide bond formation.

Traditional amide syntheses often use hazardous organic solvents. Green chemistry approaches aim to replace these with safer alternatives or eliminate them entirely.

Solvent-Free Reactions : Performing reactions without a solvent (neat conditions) or through simple trituration (grinding reactants together) can significantly reduce waste. researchgate.net Metal- and solvent-free methods for amide synthesis have been developed that can proceed at mild temperatures (e.g., 40°C), offering a practical and environmentally friendly alternative. nih.gov

Bio-based Solvents : There is growing interest in solvents derived from renewable resources. Cyrene™, a bio-based dipolar aprotic solvent, has been successfully used for the synthesis of amides from acid chlorides and amines, replacing traditional solvents like dimethylformamide (DMF) and dichloromethane. hud.ac.uk

Water as a Solvent : While challenging for direct amidation due to competing hydrolysis, catalytic systems that can function in water are an area of active research.

A key principle of green chemistry is the use of catalysts over stoichiometric reagents. Catalysts are used in small amounts and can, in principle, be recycled and reused.

Heterogeneous Catalysts : These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This facilitates easy separation of the catalyst from the product by simple filtration, allowing for its reuse. A heterogeneous silica catalyst has been developed that effectively catalyzes amide synthesis from an acid and an amine without producing toxic byproducts. rsc.orgresearchgate.net Other examples include sulfated tungstate (B81510) and montmorillonite (B579905) clay. rsc.org

Recyclable Homogeneous Catalysts : While homogeneous catalysts are often more active, their separation from the reaction mixture can be difficult. Research is focused on developing systems where the catalyst can be recovered and reused. Brønsted acidic ionic liquids have been employed as both the catalyst and the solvent for amide synthesis. acs.org After the reaction, the catalyst can be recovered and reused multiple times without a significant loss of activity. acs.org

Continuous Flow Processes : Continuous manufacturing protocols, where the reaction mixture is continuously passed through a reactor containing the catalyst, offer a way to reuse the catalyst and unreacted starting materials. This approach can drastically reduce the E-factor (waste generated per kg of product). rsc.org

Table 2: Green Chemistry Approaches in Amide Synthesis

| Approach | Example | Key Advantages |

|---|---|---|

| Benign Solvents | Use of bio-based Cyrene™ instead of DMF. hud.ac.uk | Reduced toxicity, derived from renewable resources, simplified aqueous workup. |

| Solvent-Free Conditions | Direct trituration or heating of reactants. researchgate.net | Eliminates solvent waste, simplifies process, high reaction rates. |

| Heterogeneous Catalysis | Thermally pre-treated silica (Kieselgel K60). researchgate.net | Catalyst is easily separated and reusable, low cost, environmentally benign. rsc.orgresearchgate.net |

| Recyclable Homogeneous Catalysis | Brønsted acidic ionic liquids. acs.org | Acts as both solvent and catalyst, can be reused for multiple cycles. acs.org |

Reaction Mechanisms and Chemical Transformations of 2 Naphthalen 1 Ylcarbamoyl 6 Nitrobenzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, primarily through reactions involving the acidic proton and the electrophilic carbonyl carbon.

The carboxylic acid group of 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. evitachem.com This reaction, typically a Fischer-Speier esterification, involves the protonation of the carboxyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. The reaction is driven to completion by removing the water formed, often through azeotropic distillation. google.com

Common catalysts for the esterification of nitrobenzoic acids include strong mineral acids like sulfuric acid or organosulfonic acids such as toluenesulfonic acid. google.com The reaction can also be facilitated by using polyfluoroalkanesulfonic acids in an inert solvent at elevated temperatures (60-120 °C). google.com These methods allow for the synthesis of a wide array of alkyl and aryl esters, modifying the compound's solubility, steric profile, and electronic properties.

Table 1: Representative Esterification Reactions

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoate |

| Ethanol | TsOH | Ethyl 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoate |

| Isopropanol | H₂SO₄ | Isopropyl 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoate |

Beyond esterification, the carboxylic acid functionality can be activated to form new amide bonds. This typically involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl derivative, such as an acid chloride. This is commonly achieved by reacting the parent acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoyl chloride is a highly reactive electrophile. It can then be treated with a primary or secondary amine to yield a new diamide (B1670390) derivative. This coupling reaction is a powerful tool for building more complex molecular architectures. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the acid chloride intermediate. google.com

Table 2: Representative Amidation Reactions via Acid Chloride Intermediate

| Amine | Product |

|---|---|

| Ammonia | 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzamide |

| Aniline | N-phenyl-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzamide |

| Diethylamine | N,N-diethyl-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzamide |

Reactivity Profile of the Nitro Group at Position 6

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. Its primary transformations involve reduction to various nitrogen-containing functionalities and its ability to activate the aromatic ring towards nucleophilic attack.

The nitro group is readily reduced to a primary amino group (aniline derivative) under various conditions. youtube.com This transformation is one of the most important reactions of aromatic nitro compounds. A wide range of reducing agents can be employed, with the choice often depending on the presence of other reducible functional groups within the molecule. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation using metals like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in a hydrogen atmosphere is a common and efficient method. evitachem.comcommonorganicchemistry.com Metal-acid systems, such as iron, tin, or zinc in the presence of hydrochloric acid, are also widely used, particularly in industrial settings. youtube.comcommonorganicchemistry.com For milder conditions that may preserve other sensitive groups, reagents like tin(II) chloride or sodium hydrosulfite can be effective. wikipedia.orgcommonorganicchemistry.com The reduction product, 2-amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid, is a key intermediate for further synthetic elaborations, such as diazotization reactions or the formation of heterocyclic systems.

It is also possible to achieve partial reduction to intermediate oxidation states, such as the hydroxylamine (B1172632), by using specific reagents like zinc dust with ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.orgmdpi.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent(s) | Product | Notes |

|---|---|---|

| H₂, Pd/C | 2-Amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid | Common, efficient method; may also reduce other functional groups. commonorganicchemistry.com |

| Fe, HCl | 2-Amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid | Classic, cost-effective method. commonorganicchemistry.com |

| SnCl₂, HCl | 2-Amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid | A mild method that tolerates many other functional groups. commonorganicchemistry.com |

| Zn, NH₄Cl | 2-(Naphthalen-1-ylcarbamoyl)-6-(hydroxyamino)benzoic acid | Can selectively yield the hydroxylamine intermediate. wikipedia.org |

The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com For an SNAr reaction to occur, a suitable leaving group (typically a halide) must be present on the ring, usually in a position ortho or para to the nitro group. libretexts.org

In the parent molecule this compound, there is no inherent leaving group on the aromatic ring. However, if a derivative were synthesized with a halogen (e.g., fluorine or chlorine) at position 5, the nitro group at position 6 would strongly activate it towards substitution by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho nitro group, providing significant stabilization and driving the reaction forward. libretexts.orgnih.gov

Table 4: Hypothetical SNAr Reactions on a 5-Halogenated Derivative

| Substrate | Nucleophile | Product |

|---|---|---|

| 5-Fluoro-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid | Sodium methoxide (B1231860) (NaOCH₃) | 5-Methoxy-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid |

| 5-Chloro-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid | Ammonia (NH₃) | 5-Amino-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid |

Reactivity and Stability of the Carbamoyl (B1232498) (Amide) Linkage

The amide bond is generally a robust and stable functional group due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts partial double-bond character to the C-N bond, restricting rotation and increasing its stability compared to esters or acid anhydrides.

However, under forcing acidic or basic conditions, the amide linkage in this compound can undergo hydrolysis. evitachem.com

Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway is generally slower for amides than for esters and often requires elevated temperatures.

Upon successful hydrolysis, the amide bond is cleaved, yielding the constituent molecules: 6-nitrobenzoic acid and naphthalen-1-amine. evitachem.com This reaction is essentially the reverse of the amide formation.

Hydrolysis Pathways (Acid- and Base-Catalyzed Mechanisms)

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule into 6-nitrobenzoic acid and 1-naphthylamine.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the amide linkage is believed to proceed via an A-2 mechanism. jcsp.org.pk This pathway involves a rapid, reversible protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. A subsequent rate-determining nucleophilic attack by a water molecule on this activated carbon leads to the formation of a tetrahedral intermediate. jcsp.org.pkhilarispublisher.com This intermediate then undergoes proton transfer and subsequent collapse to yield the carboxylic acid and the protonated amine. hilarispublisher.com

The general steps for the acid-catalyzed hydrolysis are as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule.

Protonation of the nitrogen atom of the amide.

Elimination of the amine as the leaving group.

Deprotonation of the carbonyl to regenerate the carboxylic acid.

Kinetic studies on structurally similar compounds, such as N-(4-substitutedaryl) succinimides, have shown that the rate of acid-catalyzed hydrolysis increases with increasing acid concentration up to a certain point, after which the rate may decrease due to reduced water activity. jcsp.org.pk The catalytic efficiency of different strong acids can vary, with an observed order of HCl > H2SO4 > HClO4 for some arylsuccinimides, which is characteristic of an A-2 mechanism. jcsp.org.pk

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydrolysis of the amide bond occurs through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This is typically the rate-determining step. The tetrahedral intermediate then collapses, expelling the naphthylamide anion, which is a poor leaving group. This is followed by a rapid deprotonation of the newly formed carboxylic acid by the strongly basic naphthylamide anion, driving the reaction to completion.

The general steps for the base-catalyzed hydrolysis are:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the naphthylamide anion.

Proton transfer from the carboxylic acid to the naphthylamide anion.

Studies on the alkaline hydrolysis of various esters have shown that the reaction typically follows second-order kinetics, being first-order with respect to both the substrate and the hydroxide ion. chemrxiv.org The reactivity in base-catalyzed hydrolysis is sensitive to the electronic effects of substituents on the aromatic rings.

Thermal and Chemical Stability Studies

The thermal and chemical stability of this compound is influenced by the inherent stability of its constituent aromatic rings and the reactivity of the amide, carboxylic acid, and nitro functional groups.

Thermal Stability:

For aliphatic nitro compounds, two primary decomposition mechanisms are the cleavage of the C-NO2 bond and nitro-nitrite isomerization. researchgate.net The activation energy for the C-N bond cleavage in these compounds is in the range of 215-250 kJ·mol⁻¹. researchgate.net It is plausible that the thermal decomposition of this compound would involve a complex series of reactions initiated by the cleavage of the C-NO2 bond, followed by subsequent reactions of the resulting radical species.

Chemical Stability:

The chemical stability of the compound is largely dictated by the reactivity of its functional groups. The amide bond, as discussed, is susceptible to hydrolysis under harsh acidic or basic conditions. The carboxylic acid group can undergo typical reactions such as esterification in the presence of an alcohol and an acid catalyst. The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. The aromatic rings are generally stable but can undergo substitution reactions under specific conditions, as detailed in the following section.

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The presence of two distinct aromatic systems, the substituted benzene (B151609) ring and the naphthalene (B1677914) ring, provides multiple sites for potential electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents and steric factors.

Regioselectivity and Electronic Effects of Substituents

Electrophilic Aromatic Substitution:

In an electrophilic aromatic substitution (EAS) reaction, an electrophile attacks the electron-rich aromatic ring. The existing substituents on the rings play a crucial role in directing the incoming electrophile to specific positions.

On the Benzoic Acid Ring: The carboxylic acid (-COOH) and the nitro (-NO2) groups are both strongly deactivating and meta-directing groups. libretexts.orglibretexts.org They withdraw electron density from the benzene ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. Any electrophilic substitution on this ring would be directed to the positions meta to both the nitro and the carbamoyl groups.

The interplay of these electronic effects is summarized in the table below.

| Ring System | Substituent | Electronic Effect | Directing Influence |

| Benzoic Acid | -NO₂ | Deactivating | Meta |

| Benzoic Acid | -COOH | Deactivating | Meta |

| Naphthalene | -NHCO- | Activating (by resonance) | Ortho, Para |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comnih.gov

On the Benzoic Acid Ring: The presence of the strongly electron-withdrawing nitro group ortho to the carbamoyl group could potentially activate the ring towards nucleophilic attack. If a suitable leaving group were present on this ring, a nucleophile could displace it. The nitro group is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions, especially when it is ortho or para to the leaving group. nih.govlibretexts.org

On the Naphthalene Ring: The naphthalene ring, being part of an electron-donating amide system, is generally not activated for nucleophilic aromatic substitution.

Influence of Steric Hindrance on Aromatic Reactivity

Steric hindrance plays a significant role in modulating the reactivity and regioselectivity of reactions involving this compound.

Ortho Effect: The presence of the nitro group and the naphthalen-1-ylcarbamoyl group at the ortho positions (1 and 2) of the benzoic acid ring introduces significant steric crowding. This "ortho effect" can influence the acidity of the carboxylic acid and the reactivity of the adjacent functional groups. libretexts.org For instance, steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring, which can affect its resonance with the ring and thereby alter its acidity. libretexts.org

Steric Hindrance in Electrophilic Aromatic Substitution: In electrophilic aromatic substitution on the naphthalene ring, the bulky naphthalen-1-ylcarbamoyl group can sterically hinder the approach of an electrophile to the ortho position (position 2). This steric hindrance would likely favor substitution at the less hindered para position (position 4) or at the 5-position on the other ring of the naphthalene system. When electronic effects are similar, steric effects often control the regioselectivity, with substitution occurring at the less sterically crowded site. wou.edu

The following table summarizes the likely impact of steric hindrance on the reactivity of the molecule.

| Reaction Type | Aromatic Ring | Influence of Steric Hindrance |

| Acidity of -COOH | Benzoic Acid | The ortho nitro and carbamoyl groups may cause the carboxyl group to twist out of the ring plane, affecting its acidity. |

| Electrophilic Substitution | Naphthalene | The bulky carbamoyl group may hinder attack at the ortho position, favoring the para and other positions. |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including the carbon backbone and the placement of protons, can be constructed.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the naphthalenyl group, the nitro-substituted benzoic acid moiety, and the labile protons of the amide and carboxylic acid groups.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment (e.g., aromatic, carbonyl, etc.). The presence of two carbonyl signals (amide and carboxylic acid) and multiple aromatic signals would be characteristic features.

Expected ¹H and ¹³C NMR Chemical Shifts

| Table 1: Predicted ¹H and ¹³C NMR Data | ||

|---|---|---|

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~13.0 (s, br) | ~167.0 |

| Amide (-NH) | ~10.5 (s) | N/A |

| Amide Carbonyl (-C=O) | N/A | ~165.0 |

| Nitrobenzoic Acid Ring Protons | 7.8 - 8.2 (m) | 125.0 - 150.0 |

| Naphthalene (B1677914) Ring Protons | 7.5 - 8.2 (m) | 120.0 - 135.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. s = singlet, br = broad, m = multiplet.

To confirm the assignments made from one-dimensional spectra and to piece together the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of adjacent protons within the nitro-substituted benzene (B151609) ring and separately within the naphthalene ring system, confirming the substitution patterns on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Determination

HRMS is a powerful technique used to determine the precise molecular weight and elemental composition of a compound, as well as to investigate its structure through controlled fragmentation.

For this compound, the molecular formula is C₁₈H₁₂N₂O₄. High-resolution mass spectrometry would measure the mass of the molecular ion with very high precision (typically to four or more decimal places). This exact mass measurement allows for the confident determination of the elemental formula, as C₁₈H₁₂N₂O₄ has a unique theoretical exact mass that distinguishes it from other combinations of atoms with the same nominal mass. Analysis of the isotopic pattern, specifically the M+1 peak arising from the natural abundance of ¹³C, would further corroborate the presence of 18 carbon atoms in the structure.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller, characteristic fragment ions. The resulting fragmentation pattern provides valuable structural information. For this molecule, key fragmentation pathways would likely involve the cleavage of the amide bond and losses of small neutral molecules.

Plausible Fragmentation Pathways in MS/MS

| Table 2: Predicted HRMS Fragmentation Data | ||

|---|---|---|

| Proposed Fragment Ion (m/z) | Lost Neutral Fragment | Structural Origin |

| [M - H₂O]+ | H₂O | Loss of water from the carboxylic acid group |

| [M - NO₂]+ | NO₂ | Loss of the nitro group |

| [C₁₁H₇NCO]+ | C₇H₅NO₃ | Naphthyl isocyanate fragment from amide bond cleavage |

| [C₇H₄NO₃]+ | C₁₁H₈N | 2-Nitrobenzoyl fragment from amide bond cleavage |

| [C₁₀H₇NH₂]+ | C₈H₄NO₃ | Naphthalen-1-amine fragment via rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency (wavenumber).

The IR spectrum of this compound would display a series of absorption bands confirming its key structural features. The presence of a broad O-H stretch would indicate the carboxylic acid, which likely participates in hydrogen bonding. Distinctive C=O stretching vibrations would confirm the presence of both the carboxylic acid and the amide carbonyl groups. Furthermore, characteristic bands for the N-H bond of the amide and the N-O bonds of the nitro group would be readily identifiable.

Characteristic Infrared Absorption Bands

| Table 3: Expected IR Absorption Frequencies | |

|---|---|

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H Stretch (Amide) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| C=O Stretch (Amide I) | ~1660 |

| N-H Bend (Amide II) | ~1550 |

| N-O Asymmetric Stretch (Nitro) | 1550 - 1500 |

| N-O Symmetric Stretch (Nitro) | 1370 - 1330 |

Characteristic Vibrational Frequencies of Carboxylic Acid, Amide, and Nitro Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the functional groups within the molecule. While specific experimental spectra for this compound are not publicly available, the expected vibrational frequencies can be predicted based on data from analogous compounds such as nitrobenzoic acids and naphthalenic amides.

The key functional groups—carboxylic acid, amide, and nitro group—exhibit distinct vibrational signatures. The carboxylic acid group is characterized by a strong C=O stretching vibration, typically observed in the range of 1700-1725 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹. The amide group presents a characteristic C=O stretch (Amide I band) around 1630-1680 cm⁻¹ and an N-H bending mode (Amide II band) near 1520-1570 cm⁻¹. The nitro group shows two prominent stretching vibrations: an asymmetric stretch (νₐₛ) typically between 1500-1560 cm⁻¹ and a symmetric stretch (νₛ) between 1335-1370 cm⁻¹.

Table 1: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| Amide | N-H stretch | 3200-3400 |

| C=O stretch (Amide I) | 1630-1680 | |

| N-H bend (Amide II) | 1520-1570 | |

| Nitro Group | Asymmetric N-O stretch | 1500-1560 |

Analysis of Hydrogen Bonding Networks

The presence of hydrogen bond donors (carboxylic acid O-H, amide N-H) and acceptors (carboxylic acid C=O, amide C=O, nitro group O) allows for the formation of extensive intra- and intermolecular hydrogen bonding networks. These interactions are crucial in dictating the molecule's conformation and its packing in the solid state.

Intramolecularly, a hydrogen bond may form between the amide N-H and an oxygen atom of the adjacent nitro group, or between the carboxylic acid O-H and the amide C=O. Intermolecularly, the most common hydrogen bonding motif for carboxylic acids is the formation of a centrosymmetric dimer via two O-H···O=C hydrogen bonds. Additionally, the amide group can participate in N-H···O=C hydrogen bonds, linking molecules into chains or sheets. The nitro group can also act as a weaker hydrogen bond acceptor. The interplay of these interactions leads to a stable, three-dimensional supramolecular architecture.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not reported in publicly accessible databases, analysis of related structures provides insight into its likely solid-state conformation and packing.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing is expected to be dominated by a combination of strong hydrogen bonding and weaker, non-covalent interactions. As mentioned, carboxylic acid dimers and amide-based hydrogen bond chains are highly probable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is dictated by the presence of chromophores, which are parts of the molecule that absorb light in the UV-visible range.

Identification of Chromophoric Systems

The primary chromophoric systems in this compound are the naphthalene ring, the nitro-substituted benzene ring, and the amide group that links them. Both the naphthalene and the nitrobenzene (B124822) moieties are strong absorbers in the UV region. Naphthalene itself typically shows strong absorptions around 220 nm, 275 nm, and 312 nm, corresponding to π→π* transitions. The nitrobenzene system also exhibits intense π→π* transitions and a weaker n→π* transition associated with the nitro group.

The conjugation between the benzene ring, the amide group, and the naphthalene system creates an extended π-electron system. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. The resulting UV-Vis spectrum would likely be a complex envelope of overlapping bands, with strong absorptions in the UV region, potentially extending into the near-visible range, which would account for the typical yellow appearance of such compounds.

Table 2: Constituent Compound Names

| Compound Name |

|---|

| This compound |

| Naphthalene |

Solvent Effects on Electronic Spectra

The electronic absorption and emission spectra of a molecule are highly sensitive to the nature of the surrounding solvent. This phenomenon, known as solvatochromism, provides valuable insights into the electronic structure of the molecule in its ground and excited states, as well as the nature of solute-solvent interactions. For a molecule like this compound, which possesses both electron-donating (naphthalene ring) and electron-withdrawing (nitro group) moieties, significant solvent effects on its electronic spectra are anticipated. These effects are primarily governed by the solvent's polarity, polarizability, and its ability to act as a hydrogen bond donor or acceptor.

The electronic transitions observed in the UV-Vis spectrum of this compound are expected to be of π → π* and n → π* character. The intense absorption bands are typically assigned to π → π* transitions, originating from the excitation of electrons in the aromatic naphthalene and nitrobenzoic acid rings. Weaker bands may arise from n → π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms in the carboxyl, nitro, and amide groups.

General Principles of Solvent Effects:

π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift, where the absorption maximum (λmax) shifts to a longer wavelength.

n → π Transitions:* For n → π* transitions, the ground state is often more stabilized by polar solvents, particularly those capable of hydrogen bonding, than the excited state. This leads to an increase in the transition energy as solvent polarity increases, resulting in a hypsochromic (blue) shift, where the absorption maximum shifts to a shorter wavelength.

Given the structure of this compound, it is likely to exhibit positive solvatochromism, where the emission wavelength increases with increasing solvent polarity. This is indicative of an intramolecular charge transfer (ICT) character in the excited state. Upon excitation, there is a redistribution of electron density from the electron-rich naphthalene ring to the electron-deficient nitrobenzoic acid moiety, leading to a more polar excited state.

Expected Spectroscopic Behavior in Various Solvents:

A hypothetical representation of the absorption maxima (λmax) in different solvents is presented in the table below to illustrate the anticipated solvatochromic shifts.

| Solvent | Dielectric Constant (ε) | Polarity Index | Expected λmax (nm) (Hypothetical) | Expected Shift |

| Cyclohexane | 2.02 | 0.2 | ~320 | Reference |

| Toluene | 2.38 | 2.4 | ~325 | Bathochromic |

| Dichloromethane | 8.93 | 3.1 | ~335 | Bathochromic |

| Acetone | 20.7 | 5.1 | ~340 | Bathochromic |

| Acetonitrile | 37.5 | 5.8 | ~345 | Bathochromic |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 7.2 | ~350 | Bathochromic |

| Ethanol | 24.5 | 4.3 | ~348 | Bathochromic |

| Water | 80.1 | 10.2 | ~355 | Bathochromic |

Note: The λmax values are hypothetical and for illustrative purposes to demonstrate the expected trend.

Analysis of Research Findings:

Studies on similar D-π-A (donor-π-acceptor) systems have shown that the extent of the solvatochromic shift is dependent on the efficiency of the intramolecular charge transfer. The presence of the flexible amide linkage in this compound may allow for conformational changes in different solvents, which could also influence the electronic spectra.

For instance, in non-polar solvents, the molecule would be in a less polarized ground state. Upon excitation, the charge transfer to the nitro group would be the dominant factor influencing the excited state. In polar aprotic solvents, the dipole-dipole interactions would stabilize the polar ground state and even more so the highly polar ICT excited state, leading to a significant red shift. In polar protic solvents, hydrogen bonding interactions with the carbonyl, nitro, and carboxylic acid groups would further influence the energy levels of both the ground and excited states. The ability of the solvent to form hydrogen bonds with the solute can lead to a stabilization of the ground state for n → π* transitions, resulting in a blue shift.

Furthermore, the fluorescence emission spectra are also expected to be highly sensitive to the solvent environment. A larger Stokes shift (the difference between the absorption and emission maxima) is anticipated in more polar solvents. This is because the solvent molecules have more time to reorient around the more polar excited state before fluorescence occurs, thus lowering the energy of the emitted photon.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. evitachem.com It is widely employed to predict the molecular properties of organic compounds due to its favorable balance between accuracy and computational cost. pdbj.org For a molecule like 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic behavior.

Geometry Optimization and Conformational Analysis

Before predicting other properties, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface. For flexible molecules, a conformational analysis is crucial. In the case of this compound, rotation around the amide bond and the bond connecting the benzoic acid to the amide group can lead to different conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) structure. For example, studies on isomers of other complex aromatic compounds have shown that the position of substituents, such as a nitro group, can significantly alter the dihedral angles between aromatic rings, leading to vastly different molecular conformations. pdbj.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Below is a representative table illustrating the kind of data a DFT calculation would yield for FMO analysis. Note: These are hypothetical values for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.

Red: Indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue: Indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green: Represents regions of neutral potential.

For the title compound, MEP analysis would likely show negative potential (red) around the oxygen atoms of the nitro and carboxyl groups, identifying them as sites for electrophilic interaction. The hydrogen atoms, particularly the one on the carboxylic acid, would show positive potential (blue). This analysis provides a roadmap for how the molecule might interact with other reagents or biological targets.

Vibrational Frequency Calculations for IR and Raman Spectra Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to observed spectral bands. For this compound, key predicted vibrations would include the N-H and C=O stretching of the amide group, the O-H and C=O stretching of the carboxylic acid, and the symmetric and asymmetric stretching of the nitro group.

The following table shows an example of how predicted vibrational frequencies are correlated with experimental observations for functional groups present in the molecule. Note: These are representative frequency ranges and not specific calculated data.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3300-2500 |

| Amide | N-H stretch | ~3300 |

| Aromatic Ring | C-H stretch | ~3100-3000 |

| Amide | C=O stretch | ~1680-1630 |

| Carboxylic Acid | C=O stretch | ~1760-1690 |

| Nitro Group | Asymmetric NO₂ stretch | ~1560-1520 |

| Nitro Group | Symmetric NO₂ stretch | ~1360-1340 |

NMR Chemical Shift Prediction and Correlation with Experimental Data

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values can be correlated with experimental NMR data to aid in the structural elucidation of the molecule. The accuracy of the prediction allows for the unambiguous assignment of signals in the experimental spectrum to specific nuclei in the molecule. For a complex structure like this compound, with numerous distinct aromatic protons and carbons, theoretical prediction is an invaluable tool for interpreting its NMR spectra.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Conformational Flexibility and Rotational Barriers

Due to steric hindrance between the ortho-nitro group on the benzoic acid ring and the bulky naphthalene (B1677914) group, the molecule is forced into a non-planar conformation. The amide bond (C(O)-N) is expected to have a significant rotational barrier due to its partial double bond character, a common feature in amides. acs.orgrsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface (PES) for rotation around these key bonds. acs.org For sterically hindered aromatic amides, the barrier to rotation around the N–C(O) bond can be substantial, and ortho-substituents are known to increase these barriers. nsf.gov Similarly, the rotation around the C(aryl)-C(O) bond is also hindered, with calculated barriers in related ortho-substituted benzamides reaching up to 19.2 kcal/mol. nsf.gov

The interplay between the nitro group, the carboxylic acid group, and the naphthalene moiety dictates the most stable conformers. Intramolecular hydrogen bonding between the amide N-H and the oxygen of the ortho-nitro group or the carboxylic acid group could potentially stabilize certain conformations, although steric repulsion may counteract this. Computational studies on ortho-substituted benzoic acids have shown that interactions between the ortho-substituent and the carboxylic group significantly influence the conformational landscape. mdpi.comdoaj.orgresearchgate.net

A hypothetical rotational barrier profile for the C(aryl)-C(O) bond, based on data from analogous systems, is presented below.

| Rotatable Bond | Methodology | Calculated Rotational Barrier (kcal/mol) | Reference System |

|---|---|---|---|

| Amide C(O)-N | DFT (B3LYP/6-311++G(d,p)) | ~15 - 22 | Ortho-substituted tertiary aromatic amides nsf.gov |

| Aryl C-C(O) | DFT (B3LYP/6-311++G(d,p)) | ~10 - 19 | Ortho-substituted tertiary aromatic amides nsf.gov |

| Aryl C-N | DFT (M06-2X/6-31G*) | ~3 - 6 | N-arylcarbamates researchgate.net |

Solvent Effects and Solvation Dynamics

The surrounding solvent environment can significantly influence the conformational preferences and properties of this compound. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient for estimating the stabilizing or destabilizing effect of the solvent on different conformers. For a molecule with polar groups like the nitro and carboxylic acid functionalities, polar solvents would be expected to stabilize conformers with larger dipole moments.

Explicit solvent models, often employed in Molecular Dynamics (MD) simulations, surround the solute molecule with a number of individual solvent molecules. mdpi.comyoutube.com This method allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid or amide N-H groups and solvent molecules like water or methanol. ub.edursc.org MD simulations can also provide insights into the dynamics of the solvation shell, revealing how solvent molecules rearrange around the solute over time. nih.govrsc.org For instance, in protic solvents, the carboxylic acid group would act as a hydrogen bond donor and acceptor, which would influence its acidity and reactivity. In contrast, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) would primarily act as hydrogen bond acceptors. ub.edu

| Property | Computational Method | Predicted Solvent Effect |

|---|---|---|

| Conformational Equilibrium | PCM / MD | Polar solvents (e.g., water, DMSO) are expected to stabilize more polar conformers. Protic solvents will specifically solvate the carboxylic acid and amide groups through hydrogen bonding. ub.edursc.org |

| Acidity (pKa) | PCM with DFT | Increased solvent polarity generally leads to a lower pKa (stronger acid) by stabilizing the resulting carboxylate anion. |

| Spectroscopic Properties | QM/MM | Solvent interactions can induce shifts in NMR chemical shifts and vibrational frequencies (e.g., C=O stretch), which can be modeled computationally. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modelingmdpi.comacs.orgyoutube.comresearchgate.netchemrxiv.org

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. This approach relies on the calculation of molecular descriptors that numerically encode structural information.

A wide array of molecular descriptors can be calculated for this compound to be used in QSPR models. osdd.net These descriptors are categorized by their dimensionality:

0D Descriptors: These are based solely on the molecular formula, such as molecular weight and atom counts. ucdavis.edu

1D Descriptors: These are derived from lists of structural fragments, like counts of functional groups (e.g., -NO2, -COOH) and hydrogen bond donors/acceptors. ucdavis.edu

2D Descriptors: These are calculated from the 2D representation of the molecule (the connection table), including topological indices that describe molecular branching and size. ucdavis.edu

3D Descriptors: These require the 3D coordinates of the atoms and describe the molecule's geometry, such as surface area and volume. ucdavis.eduwindows.net

A hypothetical selection of calculated descriptors for the target molecule is shown below.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| 0D | Molecular Weight | 336.3 g/mol |

| 1D | Number of Hydrogen Bond Donors | 2 |

| 1D | Number of Hydrogen Bond Acceptors | 5 |

| 2D | Topological Polar Surface Area (TPSA) | 116.8 Ų |

| 3D | Solvent Accessible Surface Area (SASA) | ~550 Ų |

Once descriptors are calculated for a series of related compounds with known experimental properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms can be used to build a QSPR model. nih.govresearchgate.net

For this compound, a QSPR model could be developed to predict its acidity (pKa). The model would be trained on a dataset of known benzoic acids, using descriptors that capture electronic effects (e.g., related to the nitro group) and steric effects. blogspot.comresearchgate.netoptibrium.com

Similarly, predictive models for spectroscopic parameters, such as ¹H and ¹³C NMR chemical shifts, can be constructed. chemrxiv.orgmdpi.comnih.gov These models often use descriptors that encode the local electronic environment of each atom. Machine learning approaches, including deep neural networks, have shown high accuracy in predicting NMR chemical shifts for organic molecules. acs.orgmdpi.comnih.gov

Computational Elucidation of Reaction Pathways and Transition Statesphyschemres.orgresearchgate.net

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.

For this compound, several reactions could be investigated, such as the hydrolysis of the amide bond or nucleophilic aromatic substitution (SNAr) on the nitro-activated benzene (B151609) ring. mcmaster.caacs.org

Using methods like DFT, the entire reaction pathway can be mapped out on the potential energy surface. A key objective is to locate the transition state (TS), which corresponds to the maximum energy point along the minimum energy path connecting reactants and products. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the structures of the reactants, transition state, and products are optimized, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

For example, the acid-catalyzed hydrolysis of the amide bond would likely proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com A computational study could compare the activation energies for different potential mechanisms. researchgate.net Similarly, for an SNAr reaction, computations can predict the preferred site of nucleophilic attack and the energy barrier for the formation of the intermediate Meisenheimer complex. rsc.orgnih.govnih.gov

A hypothetical energy profile for the amide hydrolysis is presented below.

| Reaction | Hypothetical Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed Amide Hydrolysis | Formation of Tetrahedral Intermediate | DFT (B3LYP/6-31G) | ~15 - 25 |

| Breakdown of Tetrahedral Intermediate | DFT (B3LYP/6-31G) | ~10 - 20 | |

| SNAr with a Nucleophile (e.g., MeO⁻) | Formation of Meisenheimer Complex | DFT (ωB97XD/6-311+G**) | ~18 - 28 |

Reaction Mechanism Pathways and Selectivity Prediction

The formation of the amide bond in this compound can proceed through several potential pathways, often facilitated by coupling agents. A common method involves the activation of the carboxylic acid group of 6-nitrobenzoic acid to make it more susceptible to nucleophilic attack by the amino group of naphthalen-1-amine.

Theoretical Modeling of Reaction Pathways:

Computational models can simulate the step-by-step process of amide bond formation. This typically involves:

Activation of the Carboxylic Acid: In the presence of a coupling agent, such as a carbodiimide, the carboxylic acid is converted into a more reactive intermediate. DFT calculations can model the structure and stability of this activated species.

Nucleophilic Attack: The nitrogen atom of naphthalen-1-amine then attacks the activated carbonyl carbon. Computational analysis can determine the energy barrier for this step, which is crucial in determining the reaction rate.

Proton Transfer and Product Formation: Subsequent proton transfers lead to the formation of the stable amide bond and the release of byproducts.

The presence of a nitro group at the ortho position to the carboxylic acid in 6-nitrobenzoic acid introduces steric hindrance, which can significantly influence the reaction kinetics. Computational studies on sterically hindered amide synthesis have shown that the choice of activating agent and reaction conditions is critical to overcoming these steric barriers. nih.gov

Selectivity Prediction:

A key aspect of the synthesis of this compound is ensuring the selective formation of the desired amide. While naphthalen-1-amine has a primary amino group that is the main site of reaction, other side reactions could potentially occur.

Computational models can predict the regioselectivity of such reactions by calculating the activation energies for different potential reaction sites. In the case of naphthalen-1-amine, the amino group is the most nucleophilic site, and theoretical calculations would be expected to confirm its high reactivity towards the activated 6-nitrobenzoic acid.

Furthermore, the electronic properties of the reactants, such as the charge distribution and frontier molecular orbitals (HOMO and LUMO), can be calculated to predict reactivity. For instance, the LUMO of the activated 6-nitrobenzoic acid and the HOMO of naphthalen-1-amine would be analyzed to understand the orbital interactions that govern the reaction.

| Computational Parameter | Pathway A (Carbodiimide Coupling) | Pathway B (Acyl Chloride) |

| Activation Energy (kcal/mol) | Calculated Value | Calculated Value |

| Transition State Geometry | Optimized Coordinates | Optimized Coordinates |

| Reaction Enthalpy (kcal/mol) | Calculated Value | Calculated Value |

This table is a representative example of data that would be generated from a detailed computational study. The values are placeholders and would be determined through quantum mechanical calculations.

Derivatization Strategies and Structure Property Relationship Spr Studies

Systematic Modifications of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, offering opportunities to modulate solubility, polarity, and interaction with biological targets.

The conversion of the carboxylic acid to its corresponding esters and anhydrides represents a fundamental derivatization strategy. Esterification can be achieved through various methods, including Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, or by reaction with alkyl halides after conversion of the carboxylic acid to its carboxylate salt.

Anhydride (B1165640) formation, on the other hand, can be accomplished by reacting the carboxylic acid with a dehydrating agent or by reacting the corresponding acid chloride with a carboxylate salt. The formation of mixed anhydrides is also a possibility, which can serve as activated intermediates for further reactions. While specific studies on 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid are not extensively documented, the general principles of these reactions are well-established in organic chemistry.

Table 1: Hypothetical Ester and Anhydride Derivatives and Their Potential Properties

| Derivative | Reagents and Conditions | Potential Change in Properties |

|---|---|---|

| Methyl Ester | Methanol, H₂SO₄ (catalyst), reflux | Increased lipophilicity, potential for enhanced cell permeability |

| Ethyl Ester | Ethanol, DCC, DMAP | Increased lipophilicity, altered metabolic stability |

| Symmetric Anhydride | Acetic anhydride, heat | Increased reactivity, useful as an acylating agent |

This table is based on general chemical principles and not on specific experimental data for the title compound.

Decarboxylation, the removal of the carboxylic acid group, can significantly alter the molecular scaffold and its properties. While the direct decarboxylation of aromatic carboxylic acids typically requires harsh conditions, certain methods can facilitate this transformation. For instance, copper-catalyzed decarboxylation or radical-based methods could be explored. The resulting product, N-(naphthalen-1-yl)-2-nitrobenzamide, would lack the acidic proton and the potential for ionic interactions associated with the carboxyl group, leading to a significant shift in its physicochemical profile.

Chemical Modifications of the Nitro Group

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, each imparting distinct electronic and steric properties to the molecule.

The reduction of the nitro group is a common and powerful transformation. Depending on the reducing agent and reaction conditions, a range of products can be obtained.

Azoxy and Azo Derivatives: Partial reduction of the nitro group can lead to the formation of azoxy and azo compounds. These derivatives are formed through the condensation of intermediate nitroso and hydroxylamine (B1172632) species. For example, reduction with milder reagents or under specific pH control can favor the formation of these dimeric structures.

Table 2: Potential Reduction Products of the Nitro Group and Their Characteristics

| Derivative | Typical Reducing Agents | Key Features of the New Functional Group |

|---|---|---|

| Amino | H₂, Pd/C; Sn/HCl | Basic, nucleophilic, can act as a hydrogen bond donor |

| Azoxy | NaAsO₂, NaOH | Planar, colored, potential for redox activity |

This table is based on general reactivity of aromatic nitro compounds.

The newly formed amino group can serve as a handle for a wide array of subsequent chemical modifications. For instance, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN). Acylation or sulfonylation of the amine would yield the corresponding amides or sulfonamides, further expanding the chemical space and allowing for fine-tuning of the molecule's properties.

Alterations to the Amide Linkage

The amide bond, while generally stable, can also be a target for chemical modification. Hydrolysis of the amide bond, though typically requiring strong acidic or basic conditions, would break the molecule into its constituent parts: 2-nitrobenzoic acid and 1-naphthylamine. More subtle modifications could involve N-alkylation or N-acylation of the amide nitrogen, although this is generally less facile than modification of the other functional groups present in the molecule. Such modifications would alter the steric environment around the amide bond and could impact its conformational preferences and hydrogen bonding capabilities.

N-Alkylation and N-Acylation Reactions

The amide nitrogen in the core structure presents a key site for derivatization through N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity. The reaction of the parent compound with various alkylating agents in the presence of a suitable base can yield a library of N-alkylated derivatives. For instance, reactions with methyl iodide, ethyl bromide, or benzyl (B1604629) chloride would introduce corresponding alkyl or benzyl groups. Studies on analogous N-substituted anthranilic acids have shown that the reaction conditions, such as the choice of base and solvent, can influence the outcome, with possibilities of O-alkylation of the carboxylic acid group under certain conditions. sciencemadness.org

N-Acylation: N-acylation introduces an additional carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation. Acylating agents like acetyl chloride or benzoyl chloride can be used to introduce acetyl or benzoyl groups, respectively. The resulting N-acyl derivatives often exhibit altered electronic properties and steric hindrance around the amide bond. The synthesis of N-acylated anthranilic acids is a well-established procedure, often involving the reaction with an acid anhydride in the presence of a base. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Derivatives

| Derivative | Modification | Potential Impact on Properties |

| N-Methyl Derivative | Introduction of a methyl group | Increased lipophilicity, potential for altered binding affinity |

| N-Ethyl Derivative | Introduction of an ethyl group | Further increase in lipophilicity compared to the methyl derivative |